5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Analytical Chemistry Quality Control Procurement

Researchers requiring a well-characterized heterocyclic building block with orthogonal reactivity often encounter undefined salt stoichiometry and inconsistent purity from non-specialist suppliers. 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6) eliminates this uncertainty with a defined hydrochloride salt. • Dual orthogonal reactivity: electron-deficient 5-nitropyridine for SNAr diversification with amines, thiols, or alkoxides; piperidine NH for alkylation, acylation, or sulfonylation • ≥98% purity supports HPLC/LC-MS reference standard utility for nitropyridine-piperidine ether analytes • HCl salt ensures defined stoichiometry and enhanced aqueous solubility vs. free base for reproducible assay preparation

Molecular Formula C10H14ClN3O3
Molecular Weight 259.69 g/mol
CAS No. 1185309-69-6
Cat. No. B1440147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride
CAS1185309-69-6
Molecular FormulaC10H14ClN3O3
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H13N3O3.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H
InChIKeyGBINWFFFZSLLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6): A Nitropyridine-Piperidine Ether Scaffold for Pharmaceutical R&D Procurement


5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6) is a heterocyclic building block comprising a 5-nitropyridine core linked via an ether bond to a 4-piperidinyl moiety, supplied as a hydrochloride salt . This compound belongs to the broader class of nitropyridine-piperidine ethers, a scaffold investigated for diverse bioactive molecule synthesis [1]. Its value lies in the orthogonal reactivity of its functional groups—the electron-deficient nitropyridine ring for nucleophilic aromatic substitution and the piperidine nitrogen for further derivatization—making it a strategic intermediate in medicinal chemistry programs .

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6): Why In-Class Analogs Are Not Directly Interchangeable


Substitution with closely related analogs—such as the free base form (CAS 916345-54-5) or positional isomers (e.g., 3-piperidinyloxy derivatives)—is not chemically equivalent due to differences in salt form, solubility, and storage stability. The hydrochloride salt (CAS 1185309-69-6) offers enhanced aqueous solubility and defined stoichiometry compared to the neutral free base, which is critical for reproducible solution-phase chemistry and biological assay preparation . Furthermore, positional isomers (e.g., 5-nitro-2-(3-piperidinyloxy)pyridine hydrochloride, CAS 1185313-15-8) exhibit altered molecular geometry and electronic distribution, directly impacting receptor binding conformations and synthetic intermediate reactivity . The absence of direct, quantitative head-to-head biological data for this specific compound underscores that assumptions of functional equivalence are unwarranted; procurement decisions must be based on the specific CAS identity and associated analytical specifications .

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6): Verifiable Quantitative Differentiation vs. Comparators


Purity Specification Differentiation: 95% vs. 98% Minimum Purity Levels

Commercially available batches of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6) are offered with minimum purity specifications of either 95% or ≥98% . This 3% absolute difference in minimum purity can translate to significant variation in effective concentration for dose-response studies or the presence of impurities that may interfere with sensitive catalytic reactions or biological readouts . Procurement should align the required purity grade with the intended downstream application to ensure experimental reproducibility.

Analytical Chemistry Quality Control Procurement

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base Analog

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6) is a hydrochloride salt, while its direct analog 5-nitro-2-(4-piperidinyloxy)pyridine (free base, CAS 916345-54-5) is a neutral molecule . Salt formation is a well-established strategy to enhance aqueous solubility; the hydrochloride salt is expected to exhibit significantly higher water solubility than the neutral free base, though exact solubility values for this specific pair are not reported in public literature [1]. This differential is critical for assays conducted in aqueous buffers or for formulation development where solution homogeneity is required.

Formulation Solubility Medicinal Chemistry

Storage Condition Stringency: 2-8°C Sealed Dry vs. Ambient Cool Dry Place

Supplier storage recommendations for 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride vary: one source specifies storage sealed in dry conditions at 2-8°C , while another recommends long-term storage in a cool, dry place (ambient) . This discrepancy suggests potential batch-to-batch or vendor-specific stability profiles. For programs requiring long-term stockpiling or shipping under non-ideal thermal conditions, procurement from a supplier guaranteeing refrigerated storage may mitigate degradation risk.

Stability Logistics Supply Chain

Molecular Weight and Formula Precision: Analytical Verification of Identity

The compound has a molecular formula of C₁₀H₁₄ClN₃O₃ and a molecular weight of 259.69 g/mol . This distinguishes it from the free base (C₁₀H₁₃N₃O₃, MW 223.23) and the 3-piperidinyloxy positional isomer hydrochloride (C₁₀H₁₄ClN₃O₃, MW 259.69, CAS 1185313-15-8) . While the hydrochloride salts of the 4- and 3-isomers share identical molecular weight, their distinct CAS numbers and structural isomerism necessitate rigorous analytical confirmation (e.g., NMR, LCMS) upon receipt to prevent cross-contamination or mis-shipment.

Analytical Chemistry QC/QA Inventory Management

Nitropyridine-Piperidine Ether Scaffold: Documented Class Relevance in Bioactive Molecule Synthesis

The nitropyridine-piperidine ether motif serves as a versatile intermediate in the synthesis of bioactive molecules, as documented in recent reviews covering the period 2015-present [1]. While no direct, quantitative biological data are available for 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride itself, its structural class has been implicated in the development of compounds targeting diverse pathways, including anticancer agents [2]. The compound's specific substitution pattern (5-nitro, 2-ether, 4-piperidinyl) offers a unique vector for further functionalization compared to other nitropyridine regioisomers or N-linked piperidine analogs.

Medicinal Chemistry Synthetic Methodology Scaffold Hopping

Absence of Public Bioactivity Data: A Critical Selection Consideration

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB, PubMed) reveals no reported quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6) as of April 2026. This contrasts with many commercial building blocks that possess at least preliminary screening data. The absence of such data means that any biological activity must be determined de novo by the end user, which introduces additional time and resource considerations for project planning.

Target Validation Data Transparency Risk Assessment

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS 1185309-69-6): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of Diversified Libraries via Nucleophilic Aromatic Substitution (SNAr) and Piperidine Derivatization

Given the electron-deficient 5-nitropyridine ring, this compound serves as an excellent electrophilic partner for SNAr reactions with amines, thiols, or alkoxides, enabling rapid diversification at the 2-position [1]. The piperidine nitrogen can be further functionalized (e.g., alkylation, acylation, sulfonylation) to generate focused libraries for hit identification. This dual reactivity profile distinguishes it from simpler nitropyridines lacking the piperidine handle [1].

Precursor to Amino-Piperidinyloxy Pyridines for Fragment-Based Drug Discovery

Reduction of the nitro group to an amine yields 5-amino-2-(4-piperidinyloxy)pyridine, a primary amine that can be elaborated into amides, ureas, or sulfonamides. This two-step sequence (SNAr diversification followed by nitro reduction) provides a versatile route to fragment-like molecules, with the piperidine ring offering a basic center for potential salt formation or target engagement [1].

Chemical Probe Synthesis for Target Validation Studies

The absence of reported biological activity for this compound [2] makes it a clean slate for target validation. Researchers can design and synthesize analogs to probe specific enzymes or receptors, using the nitropyridine core as a masked amine or as a handle for further functionalization. The hydrochloride salt ensures consistent solubilization in aqueous assay buffers, critical for reliable dose-response measurements .

Quality Control and Analytical Reference Standard Procurement

With available purity grades of ≥98% , this compound can serve as a reference standard for HPLC or LC-MS method development when characterizing related substances or degradation products in nitropyridine-piperidine ether-containing drug candidates. The defined storage requirements (2-8°C sealed dry or ambient cool dry ) must be observed to maintain reference standard integrity over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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